4-Heptynamide, N-methoxy-N,2-dimethyl-, (2S)-
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Overview
Description
4-Heptynamide, N-methoxy-N,2-dimethyl-, (2S)- is a chemical compound known for its unique structure and properties. It is a derivative of heptynamide, featuring a methoxy group and two methyl groups attached to the nitrogen atom. The compound’s stereochemistry is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptynamide, N-methoxy-N,2-dimethyl-, (2S)- typically involves the reaction of heptynoic acid derivatives with methoxyamine and dimethylamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Heptynamide, N-methoxy-N,2-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Heptynamide, N-methoxy-N,2-dimethyl-, (2S)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Heptynamide, N-methoxy-N,2-dimethyl-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Hexynamide, N-methoxy-N,2-dimethyl-
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-Heptynamide, N-methoxy-N,2-dimethyl-, (2S)- is unique due to its specific stereochemistry and the presence of both methoxy and dimethyl groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
198541-37-6 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2S)-N-methoxy-N,2-dimethylhept-4-ynamide |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-9(2)10(12)11(3)13-4/h9H,5,8H2,1-4H3/t9-/m0/s1 |
InChI Key |
FBTMGWPOCKIOPV-VIFPVBQESA-N |
Isomeric SMILES |
CCC#CC[C@H](C)C(=O)N(C)OC |
Canonical SMILES |
CCC#CCC(C)C(=O)N(C)OC |
Origin of Product |
United States |
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